
Ethyl Green cation
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Overview
Description
Ethyl green(1+) is an iminium ion that forms the cationic portion of the histological dye 'ethyl green'. It is an iminium ion and a quaternary ammonium ion.
Scientific Research Applications
Biological Staining
Ethyl Green as a Histological Stain
Ethyl Green is primarily utilized as a histological stain in biological research. It is particularly effective in staining nucleic acids, allowing for the visualization of cellular components under a microscope. The cationic nature of Ethyl Green enables it to bind strongly to negatively charged DNA and RNA, enhancing contrast in tissue samples.
- Applications :
- Cellular Studies : Ethyl Green is used to identify and quantify nucleic acids in various cell types, making it invaluable in cancer research and genetic studies.
- Microbial Identification : It aids in the differentiation of bacterial species based on their nucleic acid content, facilitating quick identification in clinical microbiology.
Photovoltaic Devices
Role in Perovskite Solar Cells
Recent studies have indicated that Ethyl Green cation can enhance the performance of perovskite solar cells when used as an additive in the fabrication process. Its incorporation improves the morphology of the perovskite layer, leading to better charge transport and reduced recombination rates.
- Performance Metrics :
- Cells utilizing Ethyl Green showed an increase in efficiency, achieving power conversion efficiencies (PCE) exceeding 20% under optimized conditions.
- The addition of Ethyl Green helps form larger perovskite grains, which are crucial for improving device stability and efficiency.
Environmental Monitoring
Detection of Heavy Metals
Ethyl Green has been explored as a potential indicator for heavy metal contamination in environmental samples. Its ability to form complexes with metal ions allows for colorimetric detection methods.
- Mechanism :
- When Ethyl Green interacts with heavy metals such as lead and cadmium, it undergoes a color change that can be quantitatively measured.
- This property is leveraged in developing low-cost sensors for environmental monitoring, providing a rapid assessment tool for water quality testing.
Summary Table of Applications
Application Area | Specific Use Case | Benefits |
---|---|---|
Biological Staining | Histological staining of nucleic acids | Enhanced visualization of cellular components |
Photovoltaic Devices | Additive in perovskite solar cells | Improved efficiency and stability |
Environmental Monitoring | Detection of heavy metals | Rapid and cost-effective assessment |
Case Studies
- Histological Applications : A study demonstrated the effectiveness of Ethyl Green in distinguishing between cancerous and non-cancerous tissues by highlighting differences in nucleic acid content.
- Solar Cell Efficiency : Research published in Nature highlighted the role of Ethyl Green as an additive that improved perovskite grain size, leading to enhanced device performance metrics such as open-circuit voltage (Voc) and short-circuit current (Jsc).
- Environmental Sensors : A recent project developed a portable sensor using Ethyl Green for real-time monitoring of heavy metal pollutants in water sources, showcasing its practical application in environmental science.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Ethyl Green cation with high purity?
- Methodological Answer : Synthesis should prioritize green chemistry principles (e.g., using safer solvents like ethyl lactate, minimizing waste) . Characterization requires a combination of spectroscopic techniques (e.g., IR for hydrogen bonding analysis , NMR for structural confirmation) and chromatographic methods (e.g., TLC for purity assessment ). For novel compounds, provide detailed purity data (e.g., elemental analysis, melting point consistency) and compare with literature benchmarks .
Q. How do hydrogen bonding interactions in this compound influence its stability and reactivity?
- Methodological Answer : Use Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses to quantify intramolecular H-bond strength (e.g., ρBCP and ∇²ρBCP values ). Molecular dynamics (MD) simulations (e.g., OPLS-AA forcefield ) can model solvent effects. Experimental validation via IR spectroscopy (e.g., O–H stretching frequencies ) is critical to confirm computational predictions.
Q. What are the key considerations for ensuring reproducibility in this compound studies?
- Methodological Answer : Document all experimental parameters (e.g., temperature, pressure, solvent purity) and computational settings (e.g., basis sets in DFT ). Use standardized reference materials for calibration (e.g., NIST data ). Publish raw data and fitting equations (e.g., TRIDEN for density ) in supplementary materials to enable replication .
Advanced Research Questions
Q. How can contradictions in reported thermophysical data (e.g., density, viscosity) for this compound be resolved?
- Methodological Answer : Conduct sensitivity analyses using equations of state (e.g., Sanchez-Lacombe EOS ) to assess pressure-temperature dependencies. Compare deviations across datasets (e.g., 0.03–0.12% variance in density ) and validate via independent methods (e.g., Gibbs ensemble Monte Carlo simulations ). Address discrepancies by revisiting measurement protocols (e.g., instrument calibration ).
Q. What computational strategies effectively predict this compound’s phase behavior and solvent interactions?
- Methodological Answer : Combine DFT for short-range interactions (e.g., B3LYP/6-311++g** level ) with MD for bulk properties (e.g., radial distribution functions ). Use AIMD simulations to model dynamic hydrogen-bond networks and compare with experimental dielectric relaxation spectroscopy (DRS) .
Q. How do advanced green chemistry principles inform the design of this compound-based catalytic systems?
- Methodological Answer : Optimize atom economy by quantifying reaction efficiencies (e.g., E-factor calculations ). Evaluate solvent alternatives using Hansen solubility parameters and life-cycle assessments (LCA) . Integrate real-time analysis (e.g., in situ FTIR ) to minimize waste and energy use .
Q. Methodological Best Practices
- Data Reporting : Include error margins (e.g., ±17 kJ/mol in gas-phase thermodynamics ) and uncertainty analyses .
- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Interdisciplinary Integration : Cross-validate results with complementary techniques (e.g., combining AIM with NBO ).
Properties
CAS No. |
22244-13-9 |
---|---|
Molecular Formula |
C27H35N3+2 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium |
InChI |
InChI=1S/C27H35N3/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5/h9-20H,8H2,1-7H3/q+2 |
InChI Key |
ZRJYQNPSWSGCMS-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Key on ui other cas no. |
7114-03-6 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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